molecular formula C15H18N2O3S B6416066 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% CAS No. 1261940-09-3

2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95%

Cat. No. B6416066
CAS RN: 1261940-09-3
M. Wt: 306.4 g/mol
InChI Key: GUOLKVBODPAGFV-UHFFFAOYSA-N
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Description

2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% (2-BtSP-5H) is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. Its structure is composed of two aromatic rings, a nitrogen atom, and a sulfur atom. 2-BtSP-5H is a white crystalline powder that is soluble in water and has a melting point of 161-162°C.

Scientific Research Applications

2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% has been studied for its potential applications in a variety of scientific research fields. It has been used in the synthesis of novel organic compounds, such as heterocyclic compounds and pyridine derivatives. 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% has also been used in the synthesis of bioactive molecules, such as antifungal agents and antitumor agents. In addition, 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% has been investigated for its potential applications in the synthesis of fluorescent molecules and imaging agents.

Mechanism of Action

The mechanism of action of 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as a catalyst to facilitate the formation of covalent bonds between molecules. In addition, 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% is thought to be involved in the formation of hydrogen bonds, which can lead to the formation of stable molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% have not yet been extensively studied. However, preliminary studies suggest that 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% may have antioxidant and anti-inflammatory properties. In addition, 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% may be involved in the regulation of cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. In addition, 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% is soluble in water, which makes it suitable for a variety of applications. However, 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% is a relatively unstable compound and must be handled carefully to avoid degradation.

Future Directions

Future research on 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% should focus on understanding its mechanism of action in greater detail. In addition, further studies should be conducted to explore the potential therapeutic applications of 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95%, such as its use as an antioxidant and anti-inflammatory agent. Finally, further studies should be conducted to investigate the potential of 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% as a fluorescent molecule and imaging agent.

Synthesis Methods

2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% can be synthesized in a two-step process. First, 3-t-butylsulfamoylphenylacetonitrile is synthesized by reacting 3-t-butylsulfamoylphenol with acetonitrile. This reaction is carried out in the presence of a strong base such as sodium hydride. The second step involves the reaction of 3-t-butylsulfamoylphenylacetonitrile with hydroxypyridine in the presence of a strong acid such as sulfuric acid. This reaction results in the formation of 2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95%.

properties

IUPAC Name

N-tert-butyl-3-(5-hydroxypyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-15(2,3)17-21(19,20)13-6-4-5-11(9-13)14-8-7-12(18)10-16-14/h4-10,17-18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOLKVBODPAGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-t-Butylsulfamoylphenyl)-5-hydroxypyridine

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